molecular formula C10H13N3O4S B2857638 [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate CAS No. 1233513-44-4

[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate

Cat. No.: B2857638
CAS No.: 1233513-44-4
M. Wt: 271.29
InChI Key: VEAONFPPDABHCW-UHFFFAOYSA-N
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Description

[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate: is a chemical compound that features a pyrazole ring attached to a benzylamine moiety, with the sulfate serving as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate typically involves the formation of the pyrazole ring followed by its attachment to a benzylamine group. One common method involves the reaction of 1,3-diketones with hydrazines to form the pyrazole ring . This intermediate can then be reacted with benzylamine under suitable conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions may target the benzylamine moiety.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzylamine group.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of pyrazole-containing molecules on biological systems. It may serve as a ligand in the development of new drugs or as a probe in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the pyrazole ring have shown promise in treating various diseases, including cancer and inflammatory conditions .

Industry: In industry, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .

Mechanism of Action

The mechanism of action of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: What sets [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate apart is its specific combination of the pyrazole ring with a benzylamine group, which may confer unique chemical and biological properties not observed in other pyrazole derivatives.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.H2O4S/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAONFPPDABHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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